Methyl 6-bromo-1-methylindoline-4-carboxylate
Overview
Description
Methyl 6-bromo-1-methylindoline-4-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 1st position, and a carboxylate ester group at the 4th position of the indoline ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Methyl 6-bromo-1-methylindoline-4-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes . .
Mode of Action
Indole derivatives, in general, interact with their targets to induce changes that can lead to the treatment of various disorders .
Biochemical Pathways
Indole derivatives are known to influence various biologically vital properties .
Result of Action
Indole derivatives are known for their potential in treating various disorders in the human body .
Biochemical Analysis
Biochemical Properties
Methyl 6-bromo-1-methylindoline-4-carboxylate plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of the indole moiety to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of kinases, which are crucial for cell signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in the downregulation of signaling pathways that are essential for cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade under certain conditions, leading to a decrease in their biological activity . Long-term exposure to this compound may result in sustained inhibition of enzyme activity and prolonged alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the inhibition of tumor growth or the modulation of immune responses . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound may undergo oxidation, reduction, or conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it may be transported across cell membranes by organic anion transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its overall biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for its biological activity and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-1-methylindoline-4-carboxylate typically involves the bromination of 1-methylindoline-4-carboxylate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of handling hazardous brominating agents.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1-methylindoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.
Reduction Reactions: The carboxylate ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted indoline derivatives.
Oxidation Reactions: Products include indole-4-carboxylate derivatives.
Reduction Reactions: Products include 4-hydroxyindoline derivatives.
Scientific Research Applications
Methyl 6-bromo-1-methylindoline-4-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: It is used in the study of biological pathways involving indole derivatives.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromoindole-2-carboxylate
- Methyl 6-bromo-1H-indole-4-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
Methyl 6-bromo-1-methylindoline-4-carboxylate is unique due to the specific substitution pattern on the indoline ring. The presence of both the bromine atom and the carboxylate ester group at specific positions imparts distinct chemical properties, making it valuable for targeted synthesis and research applications.
Properties
IUPAC Name |
methyl 6-bromo-1-methyl-2,3-dihydroindole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-13-4-3-8-9(11(14)15-2)5-7(12)6-10(8)13/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCYYSSKMPUHCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C=C(C=C21)Br)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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